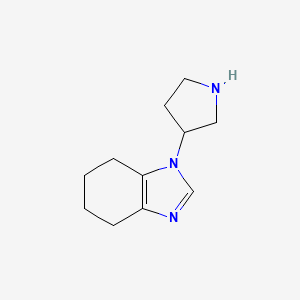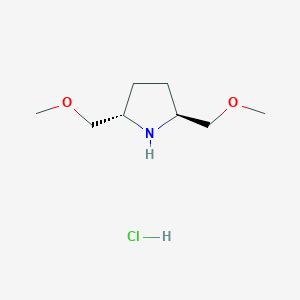
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide is an organic compound that features a chloroacetamide group attached to a benzyl group, which is further substituted with a morpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary amines or alcohols.
Scientific Research Applications
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of chloroacetamide derivatives on biological systems.
Industrial Applications: The compound can be used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, which is useful in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-benzylacetamide: Lacks the morpholinomethyl group, making it less versatile in certain applications.
N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Contains a carbodiimide group instead of a chloroacetamide group, leading to different reactivity and applications.
2-(Chloromethyl)benzimidazole: Contains a benzimidazole ring instead of a benzyl group, resulting in different biological activities.
Uniqueness
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide is unique due to the presence of both the chloroacetamide and morpholinomethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C14H19ClN2O2/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-17-5-7-19-8-6-17/h1-4H,5-11H2,(H,16,18) |
InChI Key |
RQMGCFBTHLKBQY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)


![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)

![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)

![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)

